The benzoxazole scaffold, particularly 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole, demonstrates significant potential as an adenosine A2A receptor (A2AR) antagonist. A2AR antagonists mitigate neurodegeneration by blocking adenosine-induced inhibition of dopamine D2 receptor signaling in the striatum, thereby restoring dopaminergic neurotransmission disrupted in Parkinson’s disease (PD) [2]. Structural studies reveal that the benzoxazole moiety interacts with a hydrophobic pocket in the A2AR binding site, while the piperidinylmethyl group facilitates ionic interactions with Glu169 and Asp170 residues in the receptor's acidic cluster (Figure 2B-C) [1]. This binding mode enhances receptor affinity and selectivity.
Compound F1 (a 2-arylbenzoxazole analogue) exhibits a binding affinity (Ki) of 1 μM for A2AR and favorable pharmacokinetic properties, including high aqueous solubility (184 μM) [1]. In vitro, such compounds reduce glutamate excitotoxicity and suppress neuroinflammatory pathways by inhibiting microglial activation. A2AR antagonism also enhances mitochondrial function by increasing PKA-mediated phosphorylation of complex I subunits, thereby improving neuronal energy metabolism [2] [6].
Table 1: Binding Affinities of Benzoxazole Derivatives at A2A Receptors
Compound | Core Structure | A2AR Ki (μM) | Key Structural Features |
---|---|---|---|
F1 | 2-Arylbenzoxazole | 1.0 | 5-Methyl substitution, tertiary amine |
D1 | Low-MW benzoxazole | 10.0 | Unsubstituted core, short alkyl chain |
2-(Piperidin-3-ylmethyl)-1,3-benzoxazole* | Piperidine-benzoxazole | Predicted: 0.5–5.0 | Piperidinylmethyl spacer, protonable amine |
2-(Piperidin-3-ylmethyl)-1,3-benzoxazole acts as a caffeine bioisostere by optimizing the xanthine core’s limitations (low affinity, off-target effects). Caffeine’s neuroprotection in PD and Alzheimer’s disease (AD) stems from non-selective A2AR antagonism, but benzoxazole derivatives achieve higher selectivity (>35-fold vs. A1AR) and blood-brain barrier permeability [2] [6]. The piperidinylmethyl group mimics caffeine’s dimethylxanthine motif, enabling π-π stacking with His264 in A2AR, while the benzoxazole ring engages hydrophobic subpockets typically occupied by theophylline’s imidazole group [1] [2].
Notably, in vivo studies of SCH-420814 (a triazolotriazine A2AR antagonist) show 70–80% reversal of haloperidol-induced catalepsy in rats at 1 mg/kg, supporting motor symptom relief in PD [2]. For AD, benzoxazole-based antagonists reduce amyloid-β (Aβ)-induced synaptic toxicity by normalizing A2AR-mediated cAMP/PKA dysregulation, which rescues CREB phosphorylation and synaptic plasticity genes [1] [6]. Dual A2A/A1 antagonists (e.g., structural hybrids with benzothiazoles) further enhance neuroprotection by synergistically increasing dopamine release (A1 blockade) and postsynaptic signaling (A2A blockade) [5].
Beyond A2AR antagonism, 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole may directly interfere with AD pathogenesis by targeting Aβ aggregation and tau hyperphosphorylation. In silico analyses predict that the protonated piperidine nitrogen binds Aβ1–42’s CHC region (residues 17–21: LVFFA), disrupting β-sheet formation. This interaction is stabilized by van der Waals contacts between the benzoxazole ring and Phe19 [10]. Similarly, benzothiazole derivatives like PBT2 reduce soluble Aβ oligomers by 40–60% in transgenic AD models via metal chelation, suggesting the benzoxazole scaffold’s potential for similar mechanisms [3] [5].
Tau pathology is modulated through kinase inhibition. The piperidine group in 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole may inhibit GSK-3β and CDK5—kinases that phosphorylate tau at Ser396 and Thr231—by competing with ATP at catalytic sites [4] . Escitalopram (an SSRI) reduces Aβ-induced tau phosphorylation via 5-HT1A receptor-mediated Akt/GSK-3β pathway activation, a mechanism potentially shared by benzoxazoles with basic amine motifs . Aβ/tau cross-talk is further disrupted by blocking metal-ion catalyzed aggregation: the benzoxazole nitrogen and piperidine group chelate Zn²⁺ and Cu²⁺, ions that promote Aβ oligomerization and tau fibrillization [10].
Table 2: Effects of Benzoxazole-Related Compounds on Aβ and Tau Pathology
Pathological Target | Compound Class | Observed Effect | Proposed Mechanism |
---|---|---|---|
Aβ aggregation | 2-Arylbenzoxazoles | 40–60% reduction in oligomers | CHC domain binding; metal chelation |
Tau hyperphosphorylation | Piperidine-containing SSRIs | ↓ pT231, ↓pS396, ↑Tau1 (dephosphorylated tau) | GSK-3β inactivation via Akt pathway |
Aβ/tau cross-talk | Benzothiazole-amine hybrids | Synaptic protection in AD models | Disruption of Aβ-tau complexes at lipid membranes |
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9